Ilacirnon sodium, also known as CCX140, is a potent antagonist of the chemokine receptor CCR2. This compound is primarily investigated for its therapeutic potential in various inflammatory conditions, particularly those involving macrophage recruitment, such as kidney diseases and autoimmune disorders. The mechanism of action involves inhibiting the signaling pathways that lead to the migration of monocytes and macrophages to inflamed tissues, thereby reducing inflammation and tissue damage.
Ilacirnon sodium was developed by ChemoCentryx, Inc., and has been subject to various clinical trials aimed at evaluating its efficacy in treating conditions like diabetic kidney disease and psoriasis. The compound is classified under small molecule therapeutics targeting chemokine receptors.
The synthesis of Ilacirnon sodium involves multiple steps that require careful control of reaction conditions to ensure high yield and purity. The general synthetic route includes:
The synthesis is conducted under controlled conditions, often requiring inert atmospheres and anhydrous solvents to prevent side reactions. The use of catalysts such as Lewis acids may also be necessary during certain steps to facilitate reactions.
Ilacirnon sodium has a complex molecular structure characterized by multiple rings and functional groups. Its molecular formula is , with a molecular weight of approximately 320.4 g/mol.
This structure enables specific interactions with the CCR2 receptor, facilitating its antagonistic effects.
Ilacirnon sodium can undergo several chemical reactions that are important for its functionality:
These reactions are typically performed under specific conditions that favor the desired product formation while minimizing by-products. For example, oxidation reactions may require acidic or basic media depending on the substrate's stability.
Ilacirnon sodium operates mainly through its antagonistic action on the CCR2 receptor. By blocking this receptor:
Data from clinical studies indicate that Ilacirnon sodium effectively reduces markers of inflammation in affected tissues.
Ilacirnon sodium has several scientific applications primarily focused on:
Clinical trials have demonstrated promising results in reducing symptoms associated with these diseases, highlighting its therapeutic potential in managing chronic inflammatory conditions.
CAS No.: 15302-16-6
CAS No.: 158182-18-4
CAS No.: 4430-97-1
CAS No.: 32986-79-1
CAS No.: 53905-12-7